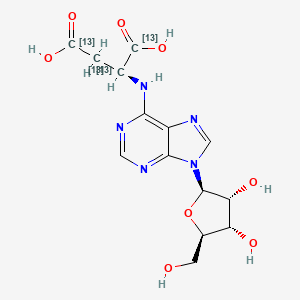
N6-Succinyl Adenosine-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Succinyl Adenosine-13C4 is a labeled isotope of N6-Succinyl Adenosine, a biochemical compound involved in the transfer of fatty acids across membranes. It is used in various scientific research applications, particularly in metabolic research, environmental studies, and clinical diagnostics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Succinyl Adenosine-13C4 involves the incorporation of carbon-13 isotopes into the molecular structure of N6-Succinyl Adenosine. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the carbon-13 atoms at specific positions within the molecule. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes rigorous quality control measures to verify the isotopic purity and chemical integrity of the final product. The production facilities are equipped with advanced analytical instruments to monitor the synthesis process and ensure compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N6-Succinyl Adenosine-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol or DMSO to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen atoms, while reduction reactions may produce reduced forms with fewer oxygen atoms.
Wissenschaftliche Forschungsanwendungen
N6-Succinyl Adenosine-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in clinical diagnostics to detect and monitor metabolic disorders, particularly adenylosuccinase deficiency.
Industry: Applied in environmental studies to detect pollutants and assess environmental impact
Wirkmechanismus
The mechanism of action of N6-Succinyl Adenosine-13C4 involves its interaction with specific molecular targets and pathways. The compound acts as a biochemical marker for adenylosuccinase deficiency, a genetic defect in purine de novo synthesis. It is involved in the dephosphorylation of intracellular adenylosuccinic acid by cytosolic 5-nucleotidase, leading to the formation of succinyladenosine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Inosine: Another purine nucleoside with similar biochemical properties.
Succinyladenosine: The non-labeled form of N6-Succinyl Adenosine-13C4, used as a biochemical marker for adenylosuccinase deficiency
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. This isotopic labeling provides a distinct advantage in research applications, enabling detailed investigation of biochemical pathways and metabolic processes.
Eigenschaften
Molekularformel |
C14H17N5O8 |
|---|---|
Molekulargewicht |
387.28 g/mol |
IUPAC-Name |
(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino](1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1/i1+1,5+1,7+1,14+1 |
InChI-Schlüssel |
VKGZCEJTCKHMRL-UFMSXCSNSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[13C@@H]([13CH2][13C](=O)O)[13C](=O)O |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


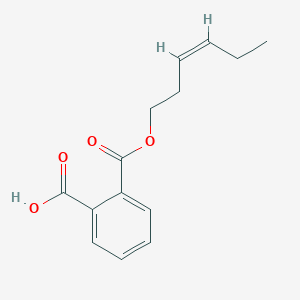

![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)


![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
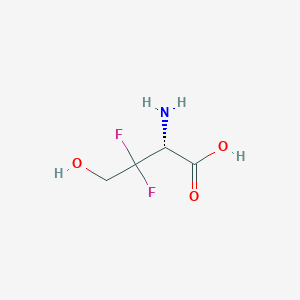
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
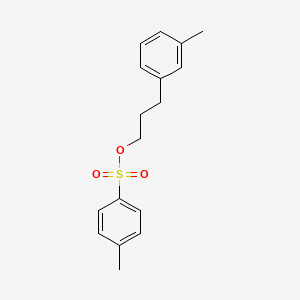

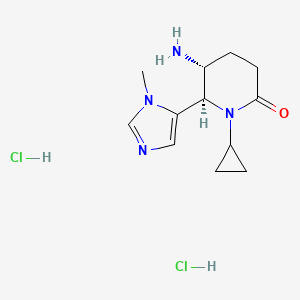
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
